molecular formula C14H22ClN3 B11776188 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride

Cat. No.: B11776188
M. Wt: 267.80 g/mol
InChI Key: UHZAMXFKRJQCHH-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride is a spirocyclic compound that features a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5One common method involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step . This reaction can be optimized to introduce various substituents at specific positions on the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that are optimized for yield and purity. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis . these methods can be complex and expensive, requiring careful optimization to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework.

Scientific Research Applications

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drugs. The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride is unique due to its specific combination of a spirocyclic framework with a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C14H22ClN3

Molecular Weight

267.80 g/mol

IUPAC Name

3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C14H21N3.ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;/h1-3,8,15H,4-7,9-12H2;1H

InChI Key

UHZAMXFKRJQCHH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl

Origin of Product

United States

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